2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate
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Overview
Description
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate is a complex organic compound. It features a piperidine ring, a 4-fluorobenzyl moiety, and a phenylacetamide group. This compound may have significant potential in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis generally begins with the appropriate substituted benzyl and piperidine derivatives.
Reaction Steps
N-Methylation: : Methylation of the amide nitrogen, often using a methylating agent like methyl iodide under basic conditions.
Substitution: : Formation of the piperidinyl moiety through substitution reactions.
Oxalate Formation: : Reaction with oxalic acid or its derivatives to form the oxalate salt.
Reaction Conditions: : These reactions typically require controlled temperatures and pH, using solvents like dichloromethane or ethanol, and catalysts if necessary.
Industrial Production Methods
Industrial production might involve large-scale reactors with optimized conditions for yield and purity. Solvent recovery, process optimization, and waste management are crucial for efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which could modify the aromatic or aliphatic regions.
Reduction: : Reduction could affect the amide or aromatic ring, changing its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, modifying the fluorobenzyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis for creating more complex molecules.
Biology
Potential use as a ligand in receptor-binding studies.
Medicine
Could be investigated for pharmacological activities such as analgesic or anti-inflammatory effects.
Industry
Might be applied in the development of new materials or chemical processes.
Mechanism of Action
The compound likely interacts with biological targets via its functional groups. For example, the piperidine ring could mimic endogenous amines, while the aromatic regions might engage in π-π interactions with proteins or receptors. Specific pathways would depend on the exact biological context.
Comparison with Similar Compounds
Unique Features
4-fluorobenzyl Group: : Uncommon in related compounds, providing unique electronic and steric properties.
Oxalate Salt: : Enhances solubility and stability compared to other forms.
Similar Compounds
N-Phenylacetamide Derivatives: : Similar in structure but without the piperidine or fluorobenzyl groups.
Piperidine-based Compounds: : Sharing the core ring structure but with different substituents.
By delving into its preparation, reactivity, and applications, we uncover the multifaceted potential of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate across various scientific domains
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-methyl-N-phenylacetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.C2H2O4/c1-24(21-5-3-2-4-6-21)22(26)15-25-13-11-19(12-14-25)17-27-16-18-7-9-20(23)10-8-18;3-1(4)2(5)6/h2-10,19H,11-17H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMUAJFQFFQFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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